2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol
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Overview
Description
2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol is an organic compound that features a naphthalene ring, an ethylamine group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol typically involves the reaction of ®-1-(naphthalen-1-yl)ethan-1-amine with a phenolic compound under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions typically require controlled temperatures and may involve solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups onto the amino group .
Scientific Research Applications
2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide: Shares a similar naphthalene structure but differs in the functional groups attached.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring but has different substituents and a triazole ring.
Uniqueness
2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol is unique due to its combination of a naphthalene ring, an ethylamine group, and a phenol group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
CAS No. |
765943-94-0 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenol |
InChI |
InChI=1S/C19H19NO/c1-14(20-13-16-8-3-5-12-19(16)21)17-11-6-9-15-7-2-4-10-18(15)17/h2-12,14,20-21H,13H2,1H3/t14-/m1/s1 |
InChI Key |
JPBNMXNMZXKOQH-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3O |
Origin of Product |
United States |
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